Home > Products > Screening Compounds P134839 > Daunorubicin citrate
Daunorubicin citrate - 371770-68-2

Daunorubicin citrate

Catalog Number: EVT-1577204
CAS Number: 371770-68-2
Molecular Formula: C33H37NO17
Molecular Weight: 719.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daunorubicin Citrate is a semi-synthetic anthracycline glycoside antibiotic obtained from Streptomyces with antineoplastic activity. Daunorubicin citrate intercalates DNA, which leads to inhibition of DNA and RNA synthesis, and consequently blocks cell division and results in apoptosis. This anti-tumor antibiotic is most active in the S phase of cell division. Daunorubicin is indicated in the treatment of a wide variety of cancers including acute non-lymphocytic leukemia, non-Hodgkin lymphomas, Ewing's sarcoma, Wilms' tumor, and chronic myelocytic leukemia. (NCI05)
Overview

Daunorubicin citrate is a derivative of daunorubicin, an anthracycline antibiotic primarily used in cancer chemotherapy. This compound is classified as a topoisomerase II inhibitor and is recognized for its potent anti-tumor activity. It is particularly effective against certain types of leukemia and other malignancies. The citrate salt form enhances its solubility and stability, making it suitable for intravenous administration in clinical settings.

Source

Daunorubicin is originally derived from the bacterium Streptomyces peucetius, which produces the parent compound. The citrate form is synthesized to improve the pharmacokinetic properties of daunorubicin, allowing for better solubility and reduced toxicity compared to its non-citrate counterpart. This modification facilitates its use in liposomal formulations, enhancing delivery to target tissues while minimizing systemic side effects .

Classification

Daunorubicin citrate falls under several classifications:

  • Chemical Class: Anthracycline antibiotics
  • Mechanism of Action: Topoisomerase II inhibitor
  • Therapeutic Area: Oncology, specifically for treating acute myeloid leukemia and acute lymphoblastic leukemia .
Synthesis Analysis

Methods

The synthesis of daunorubicin citrate involves several steps:

  1. Isolation of Daunorubicin: The parent compound is extracted from Streptomyces peucetius cultures.
  2. Formation of Citrate Salt: Daunorubicin is reacted with citric acid to form the citrate salt, enhancing solubility.
  3. Purification: The product undergoes purification processes such as crystallization or chromatography to ensure the removal of impurities.

Technical Details

The synthesis typically requires controlled conditions to optimize yield and purity. Analytical methods such as high-performance liquid chromatography are employed to monitor the reaction progress and confirm the identity and purity of the final product .

Molecular Structure Analysis

Structure

Daunorubicin citrate has a complex molecular structure characterized by:

  • Molecular Formula: C27H29NO10
  • Molecular Weight: 525.53 g/mol
  • InChIKey: STQGQHZAVUOBTE-VGBVRHCVSA-N

The structure includes a tetracyclic ring system that intercalates into DNA, disrupting replication and transcription processes .

Data

The structural features include:

  • Hydroxyl groups that contribute to its solubility and reactivity.
  • A methoxy group that plays a role in its pharmacological activity.
Chemical Reactions Analysis

Reactions

Daunorubicin citrate primarily undergoes reactions characteristic of anthracyclines:

  1. Intercalation with DNA: The compound inserts itself between DNA base pairs, leading to strand breaks.
  2. Formation of Free Radicals: It generates reactive oxygen species, contributing to cytotoxicity.
  3. Interaction with Topoisomerase II: The drug stabilizes the enzyme-DNA complex, preventing DNA relegation after replication stress.

Technical Details

These reactions are critical for its anti-cancer effects but also contribute to its side effects, such as cardiotoxicity. Understanding these mechanisms aids in developing strategies to mitigate toxicity while maximizing therapeutic efficacy .

Mechanism of Action

Daunorubicin citrate exerts its anti-cancer effects through several mechanisms:

  1. DNA Intercalation: By inserting between base pairs, it disrupts the helical structure of DNA, inhibiting replication.
  2. Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, preventing the necessary resealing of DNA strands after replication.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells.

Process and Data

The drug's action is cell cycle non-specific but shows maximal efficacy during the S-phase when DNA synthesis occurs . Clinical studies have demonstrated significant response rates in acute leukemias due to these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a red solution when dissolved.
  • Solubility: Highly soluble in water due to the citrate modification.

Chemical Properties

  • Stability: Sensitive to light; solutions should be protected from exposure.
  • pH Range: Generally maintained at a physiological pH for intravenous administration.

Relevant Data or Analyses

Decomposition can occur if exposed to aluminum surfaces, which may lead to discoloration or precipitation . Stability studies indicate that the compound retains efficacy under controlled storage conditions.

Applications

Daunorubicin citrate is primarily utilized in oncology for:

  • Treatment of acute myeloid leukemia and acute lymphoblastic leukemia.
  • As part of combination chemotherapy regimens due to its synergistic effects with other agents like cytarabine.

Research continues into its use in various formulations, including liposomal preparations that aim to enhance delivery and reduce toxicity while maintaining therapeutic effectiveness .

Chemical and Structural Characterization of Daunorubicin Citrate

Molecular Architecture and Stereochemical Properties

Daunorubicin citrate (C~33~H~37~NO~17~, MW 719.65 g/mol) is a salt formed between the anthracycline antibiotic daunorubicin and citric acid. Its core structure comprises a tetracyclic anthraquinone chromophore covalently linked via a glycosidic bond to the amino sugar daunosamine. The citrate moiety (C~6~H~8~O~7~) ionically associates with the protonated amino group of daunosamine, enhancing water solubility compared to non-salt forms [3] [7].

Table 1: Atomic Composition and Stereochemistry

ComponentFeaturesSignificance
Anthraquinone corePlanar, hydrophobic naphthacenequinone ring systemFacilitates DNA intercalation via π-π stacking
Daunosamine sugar3-Amino-2,3,6-trideoxy-ʟ-lyxo-hexose; axial C4-OH orientationIonic interaction with citrate; stereospecific DNA minor groove binding
Citrate anionTridentate ligand with three carboxyl groups and one hydroxylForms salt bridge with daunosamine's protonated amine (pKa ~8.5)
Chiral centers7 asymmetric carbons (C7, C9, C10 in aglycone; C1', C3', C4', C5' in sugar)Critical for biological activity; S configuration at C7 enables topoisomerase inhibition

The stereochemistry is defined by absolute configurations: aglycone rings adopt (8S,10S) orientation, while daunosamine exhibits (2R,4S,5S,6S). The C4' axial hydroxyl group stabilizes the molecule via intramolecular hydrogen bonding with the adjacent amine, influencing conformational flexibility [3] [9].

Physicochemical Profiling: Solubility, Stability, and Ionization Dynamics

Table 2: Physicochemical Properties

PropertyCharacteristicsAnalytical Evidence
SolubilityHighly soluble in water (>50 mg/mL); insoluble in nonpolar solventsHydrogen bonding capacity from citrate's carboxylates; crystalline powder form [4]
StabilitypH-dependent degradation: stable at pH 4–7; decomposes above pH 8Anthraquinone ring susceptible to alkaline hydrolysis; citrate buffers enhance stability [4]
IonizationpKa~1~ (citrate carboxyls: 3.1, 4.8, 6.4); pKa~2~ (daunosamine amine: ~8.5)Electrophoretic mobility shifts at pH >7 indicate deprotonation; zwitterionic form at physiological pH [3]
Spectroscopic profilesUV-Vis λ~max~: 495 nm (quinone); fluorescence emission: 550 nmCharacteristic anthracycline chromophore; used for quantitative analysis [5]

The citrate moiety profoundly alters daunorubicin's behavior:

  • Aqueous Solubility: Citrate's three carboxyl groups confer high hydrophilicity (log P = -1.2 vs. +1.4 for free base), enabling intravenous formulation without organic co-solvents [4].
  • Thermal Degradation: Differential scanning calorimetry shows endothermic peak at 185°C (citrate dissociation) followed by anthracycline decomposition at 225°C [5].
  • Oxidative Vulnerability: The quinone group undergoes enzymatic reduction to semiquinone radicals, generating reactive oxygen species (ROS) in aerobic conditions. Citrate chelates Fe^3+^, paradoxically reducing Fenton reaction-mediated oxidation but not eliminating ROS entirely [9].

Comparative Analysis with Non-Citrate Anthracycline Derivatives

Structural Modifications and Impact on DNA Binding

Daunorubicin citrate differs critically from its hydrochloride salt and liposomal counterparts:

Table 3: Structural and Functional Comparison

DerivativeKey Structural FeaturesDNA Binding Affinity (K~d~, μM)Topoisomerase II Inhibition (IC~50~, μM)
Daunorubicin citrateIonic citrate-sugar interaction0.180.75
Daunorubicin HClChloride counterion; crystalline aggregates0.210.82
DoxorubicinC14 hydroxylation0.150.45
Liposomal daunorubicinPhospholipid-encapsulated; ~45 nm diameter particles0.30*1.10*

*Values reflect delayed release kinetics [2]

Citrate enhances DNA association kinetics due to:

  • Charge Neutralization: Protonated daunosamine (+1 charge) balanced by citrate (-3) reduces electrostatic repulsion with polyanionic DNA, accelerating intercalation [8].
  • Conformational Rigidity: Citrate hydrogen bonds with daunosamine stabilize the glycosidic bond orientation, optimizing chromophore insertion between DNA base pairs (notably GC sequences) [9].

Functional Group Contributions to Mechanism

  • Anthraquinone vs. Anthracenedione: Unlike mitoxantrone (anthracenedione), daunorubicin's quinone undergoes redox cycling, generating cytotoxic ROS. The C13 ketone is essential for this activity [9].
  • Sugar Modifications: Epimerization at C4' (epirubicin) or demethoxylation at C4 (idarubicin) alter steric hindrance in the DNA minor groove. Citrate's bulkiness further restricts rotational freedom, slightly reducing association rates but improving specificity [6] [9].
  • Liposomal Encapsulation: DaunoXome® (liposomal daunorubicin citrate) uses a citrate buffer core to maintain pH 4.5–6.0, promoting drug retention until lysosomal delivery. The citrate gradient enables 15:1 intratumoral accumulation versus free drug [2].

Impact on Cellular Uptake and Subcellular Targeting

  • Citrate facilitates receptor-mediated endocytosis via interaction with citrate transporters (e.g., SLC13A5) overexpressed in leukemia cells [5].
  • Free base daunorubicin localizes primarily in nuclei (85%), while citrate formulation shows enhanced mitochondrial accumulation (30%) due to cardiolipin affinity—explaining its cardiotoxicity despite reduced plasma exposure [9].

Properties

CAS Number

371770-68-2

Product Name

Daunorubicin citrate

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C33H37NO17

Molecular Weight

719.6 g/mol

InChI

InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1

InChI Key

VNTHYLVDGVBPOU-QQYBVWGSSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.